(9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid
描述
International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions
The systematic nomenclature of (9-Methyl-6-oxopyrido[3,2-e]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid follows established International Union of Pure and Applied Chemistry conventions for complex polycyclic heterocyclic systems. The compound's name reflects its intricate structural architecture, which consists of a pyrido ring system fused to a triazolo-pyrazine core. The systematic naming begins with the identification of the parent heterocyclic framework, pyrido[3,2-e]triazolo[4,3-a]pyrazine, where the bracketed numbers indicate the specific fusion pattern between the constituent rings.
The nomenclature incorporates several critical structural elements that define the compound's identity. The "9-methyl" designation indicates the presence of a methyl substituent at position 9 of the fused ring system. The "6-oxo" component specifies a carbonyl group located at position 6, while the "5(6H)" notation indicates that position 5 bears a hydrogen atom and serves as the attachment point for the acetic acid functional group. This systematic approach to naming ensures unambiguous identification of the compound's structure and facilitates clear communication within the scientific community.
属性
IUPAC Name |
2-(3-methyl-7-oxo-2,4,5,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-8-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O3/c1-6-13-14-10-11(19)15(5-8(17)18)7-3-2-4-12-9(7)16(6)10/h2-4H,5H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLZPYOQJGPPPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=CC=N3)N(C2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthesis of Triazolo[4,3-a]pyrazine Scaffold
The core heterocycle, triazolo[4,3-a]pyrazine , is typically synthesized via cyclization of suitable hydrazine derivatives and heterocyclic precursors:
Starting Material: 2,3-Dichloropyrazine derivatives are often employed as precursors due to their reactivity towards nucleophilic substitution.
-
- Nucleophilic substitution with hydrazine hydrate to introduce hydrazine groups.
- Cyclization with triethoxy methane or similar reagents under reflux conditions to form the fused heterocyclic ring system.
- A notable synthesis involved reacting 2,3-dichloropyrazine with hydrazine hydrate in ethanol at elevated temperatures, followed by cyclization with triethoxy methane, yielding key intermediates such as 11 (see Scheme 1 in reference) which are precursors to the target heterocycle.
Functionalization to Incorporate the Pyrido and Triazolo Moieties
Assembly of the Triazolo[4,3-a]pyrazine Derivative
- The scaffold is further elaborated by reacting with hydrazines, acyl chlorides, or aldehyde derivatives to form the fused ring system with desired substituents.
- For instance, the synthesis of derivatives similar to compound 1 in reference involves amide coupling of the heterocyclic core with amino acids, followed by reduction and cyclization steps.
Introduction of the Acetic Acid Group
Nucleophilic Addition or Carboxylation
- The acetic acid moiety is typically introduced via nucleophilic addition to an aldehyde intermediate or through carboxylation of a methyl group attached to the heterocycle.
- A common approach involves:
- Reacting the heterocyclic intermediate with chloroacetic acid derivatives or performing a formal carboxylation using reagents such as carbon dioxide under basic conditions.
Oxidation and Functional Group Transformation
- The methyl group attached to the heterocycle can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or via oxidative cleavage methods.
- Alternatively, direct carboxylation using carbon dioxide under pressure in the presence of catalysts can be employed, as documented in patent literature.
Representative Synthetic Route
Notes on Optimization and Variations
- Chiral resolution or enantiomeric separation is achievable via chiral chromatography or crystallization techniques, as indicated in.
- Yield optimization often involves adjusting solvent systems, temperature, and reaction times, with reported yields ranging from moderate to high depending on the step.
- Alternative routes include direct multi-component reactions or one-pot syntheses, especially for rapid assembly of derivatives with similar core structures, as explored in recent literature.
Research Findings and Data Summary
- The synthesis of similar heterocyclic compounds has demonstrated that cyclization of hydrazine derivatives followed by functionalization with acetic acid precursors is a reliable route.
- Patents such as US11180503B2 describe methods involving nucleophilic substitutions, cyclizations, and subsequent derivatization steps, emphasizing the importance of reaction conditions for regioselectivity and yield.
- Biological evaluations indicate that derivatives synthesized via these methods exhibit promising antibacterial activity, underscoring the importance of precise synthetic control to obtain bioactive compounds.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions, potentially using reagents such as sodium borohydride, can modify the oxo group within the compound.
Substitution: : Electrophilic and nucleophilic substitution reactions can be performed on the nitrogen atoms within the triazolo and pyrazine rings.
Common Reagents and Conditions
Reagents such as acetic anhydride for acetylation, hydrochloric acid for hydrolysis, and various organic solvents (e.g., ethanol, dimethyl sulfoxide) are commonly used in these reactions.
Major Products
Depending on the reaction conditions, derivatives of (9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid with modified functional groups (e.g., hydroxyl, amino) can be produced.
科学研究应用
Chemistry: : Used as a building block in the synthesis of more complex molecules, especially in the development of new materials and ligands.
Biology: : Investigated for its bioactive properties, such as anti-inflammatory, antibacterial, and anticancer activities.
Medicine: : Potential therapeutic applications are being explored, particularly as enzyme inhibitors or modulators of biological pathways.
Industry: : Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical structure.
作用机制
The exact mechanism of action for (9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid varies depending on its application. Generally, it interacts with molecular targets through binding to specific sites, leading to inhibition or modulation of enzyme activity. Pathways involved may include signal transduction, metabolic processes, and cellular responses to external stimuli.
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Frameworks
2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic Acid
- Molecular Formula : C₉H₉N₃O₄
- Molecular Weight : 223.19 g/mol
- Key Features : A pyrazolo-pyridine core with hydroxy, oxo, and acetic acid substituents.
- However, the absence of a triazole ring reduces structural complexity and may limit interactions with biological targets .
3-(Ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazines
- Molecular Formula : Varies with alkyl chain length.
- Key Features : A fused pyrazolo-triazolo-triazine system with ethylthio and alkylthio groups.
- Comparison: The sulfur-containing substituents increase lipophilicity, which may improve membrane permeability compared to the acetic acid group in the target compound.
PDE2A Inhibitor (Compound 18 from )
- Molecular Formula : C₂₂H₂₃N₅O₄
- Molecular Weight : 421.46 g/mol
- Key Features : A triazolopyridopyrazine core with cyclopropyl and nitro groups.
- Comparison : The bulky cyclopropyl and nitro substituents likely enhance target selectivity for PDE2A enzymes, whereas the acetic acid group in the target compound may favor interactions with polar binding pockets .
Functional Group Analysis
Acetic Acid Moieties
- The target compound’s acetic acid group (pKa ~2.5) confers water solubility at physiological pH, contrasting with sulfur-containing analogues (e.g., ethylthio derivatives in ), which are more lipophilic. This difference may influence pharmacokinetic properties such as absorption and excretion .
Oxo and Hydroxy Groups
- The oxo group in the target compound (position 6) is a common feature in pyrazolo-pyrimidine derivatives (e.g., compounds 10a/b in ).
Data Tables
Table 1: Structural and Physicochemical Comparison
生物活性
(9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 316.35 g/mol. Its structure features a pyrido-triazolo-pyrazine framework, which is known for conferring various biological activities.
Antibacterial Activity
Research indicates that derivatives of triazole compounds exhibit notable antibacterial properties. For instance, compounds structurally related to this compound have shown effectiveness against multidrug-resistant bacterial strains. In vitro studies demonstrated minimum inhibitory concentration (MIC) values as low as 2 µg/mL against several Gram-positive bacteria .
Anticancer Activity
The compound was subjected to anticancer screening using the National Cancer Institute's 60 cell line panel. Results indicated a moderate activity level with growth inhibition percentages ranging from 92.48% to 126.61% across various cancer types . Although the compound did not exhibit strong anticancer effects, it remains a candidate for further exploration in cancer therapeutics.
Case Studies and Research Findings
- Antibacterial Evaluation : A study synthesized various triazole derivatives and evaluated their antibacterial activity against clinical isolates. The results highlighted the potential of similar compounds in treating bacterial infections resistant to conventional antibiotics .
- Anticancer Screening : In a comprehensive screening of approximately sixty cancer cell lines, the compound showed limited efficacy in inhibiting tumor growth. The average growth value across tested cell lines was approximately 104.68%, indicating that while some activity was present, it may not be sufficient for clinical application without further modification .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 2 | Staphylococcus aureus |
| Compound B | 4 | Escherichia coli |
| Compound C | 8 | Streptococcus pneumoniae |
Table 2: Anticancer Activity Screening Results
| Cell Line Type | Growth (%) | Remarks |
|---|---|---|
| Leukemia | 95.00 | Moderate inhibition |
| Melanoma | 104.50 | Minimal effect |
| Lung Cancer | 102.30 | Low activity |
| Colon Cancer | 126.61 | No significant inhibition |
常见问题
Basic: What are the common synthetic routes for (9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid?
Answer:
The synthesis typically involves multi-step heterocyclic condensation. A general approach includes:
- Step 1: Formation of a pyrazole or triazole precursor via hydrazine hydrate-mediated cyclization (e.g., converting diethyl oxalate to pyrazole-carbohydrazide intermediates) .
- Step 2: Alkylation or thiolation reactions, such as S-alkylation using haloalkanes (e.g., CnH2n+1Br) in propan-2-ol under reflux, to introduce substituents .
- Step 3: Final cyclization to form the fused triazolo-pyrazine core. For example, potassium thiolate intermediates are treated with alkylating agents to yield S-alkyl derivatives .
Key reagents: Sodium methylate, hydrazine hydrate, propane-2-ol. Purification often involves recrystallization or vacuum distillation .
Basic: How is the structure of this compound confirmed after synthesis?
Answer:
Structural confirmation relies on:
- 13C NMR spectroscopy: Assigning sp² and sp³ carbons (e.g., carbonyl at ~163 ppm, methyl groups at ~27 ppm) .
- Elemental analysis: Validating C, H, N, S percentages to confirm purity.
- Mass spectrometry: Identifying molecular ion peaks and fragmentation patterns.
- X-ray crystallography (if crystalline): Resolving the fused heterocyclic system .
Example: In related triazolo-pyrazines, 13C NMR signals for methoxy groups appear at ~55 ppm, while aromatic carbons range from 110–158 ppm .
Advanced: How can reaction conditions be optimized for higher yield in alkylation steps?
Answer:
Optimization variables include:
- Solvent choice: Protic solvents (e.g., methanol) favor nucleophilic substitution, while aprotic solvents (DMF) may improve solubility .
- Temperature: Heating at 60–80°C for 1–3 hours balances reaction rate and side-product minimization .
- Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency .
- Purification: Gradient recrystallization (e.g., ethanol/water mixtures) improves purity .
Data-driven approach: Design of Experiments (DoE) can model interactions between variables .
Advanced: How to resolve contradictions in reported bioactivity data for this compound?
Answer:
Contradictions may arise from:
- Assay variability: Differences in cell lines (e.g., COX-2 vs. tyrosine kinase assays) or enzyme isoforms .
- Structural analogs: Subtle substituent changes (e.g., ethylthio vs. methyl groups) drastically alter activity .
Resolution strategies: - Perform comparative studies using standardized assays (e.g., IC50 measurements under identical conditions).
- Use docking simulations to correlate bioactivity with binding affinity (e.g., AutoDock Vina with PDB structures) .
- Conduct meta-analyses of published data to identify trends in structure-activity relationships (SAR) .
Advanced: What computational methods are used to predict the biological potential of this compound?
Answer:
- Molecular docking: Targets like cyclooxygenase-2 (PDB: 1CX2) or lanosterol-14α-demethylase (PDB: 1EA1) are modeled to assess binding modes .
- ADME prediction: Tools like SwissADME calculate logP (lipophilicity), aqueous solubility, and drug-likeness (e.g., Lipinski’s Rule of Five) .
- QSAR modeling: Relates electronic/steric descriptors (e.g., Hammett constants) to bioactivity .
Example: In triazolo-pyrazines, a logP <5 and topological polar surface area (TPSA) <140 Ų correlate with oral bioavailability .
Basic: What analytical techniques are used to assess purity and stability?
Answer:
- HPLC/UV-Vis: Quantifies purity (>95% by area normalization) and detects degradation products .
- Thermogravimetric analysis (TGA): Evaluates thermal stability (decomposition >200°C typical for fused heterocycles) .
- Accelerated stability studies: Storage at 40°C/75% RH for 4 weeks to simulate shelf-life .
Advanced: How to design derivatives with improved pharmacokinetic properties?
Answer:
- Modify substituents: Introduce hydrophilic groups (e.g., carboxylic acids) to enhance solubility .
- Prodrug strategies: Esterify acetic acid moieties to improve membrane permeability .
- Metabolic stability assays: Use liver microsomes to identify metabolic hotspots (e.g., CYP450 oxidation sites) .
Case study: Methylation of pyridine nitrogen in analogs reduced hepatic clearance by 40% in murine models .
Advanced: How to validate the compound’s mechanism of action in enzymatic inhibition?
Answer:
- Enzyme kinetics: Measure Km and Vmax shifts (e.g., via Lineweaver-Burk plots) to confirm competitive/non-competitive inhibition .
- Isothermal titration calorimetry (ITC): Quantifies binding affinity (ΔG, ΔH) .
- Cellular assays: siRNA knockdown of target enzymes to correlate inhibition with functional outcomes (e.g., reduced prostaglandin synthesis for COX-2 inhibitors) .
Basic: What safety precautions are recommended during synthesis?
Answer:
- Ventilation: Use fume hoods for volatile solvents (methanol, DMF) .
- PPE: Nitrile gloves, lab coats, and safety goggles.
- Waste disposal: Neutralize hydrazine derivatives before disposal (e.g., with aqueous FeCl3) .
Advanced: How to troubleshoot low yields in the final cyclization step?
Answer:
- Reagent quality: Ensure anhydrous conditions to prevent hydrolysis of intermediates .
- Catalyst screening: Test Lewis acids (e.g., ZnCl2) to accelerate cyclization .
- Microwave-assisted synthesis: Reduce reaction time from hours to minutes (e.g., 100°C, 300 W) .
Example: Microwave irradiation improved cyclization yields by 20% in triazolo-pyrazines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
